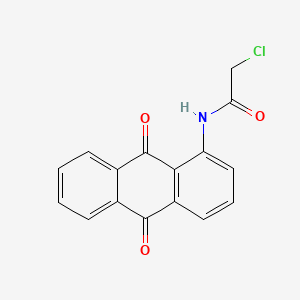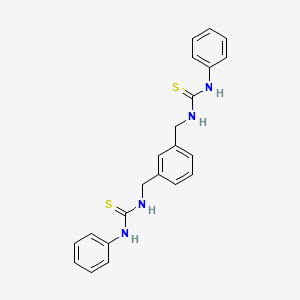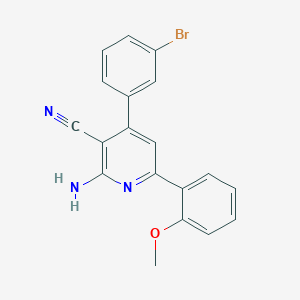
2-クロロ-N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イル)アセトアミド
概要
説明
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a synthetic organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the production of dyes and pigments due to its stable chemical structure and vibrant color properties.
作用機序
Target of Action
The primary targets of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide are certain types of bacteria and fungi. Experimental testing has demonstrated its antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Mode of Action
It is known that it interacts with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives are believed to interfere with the normal functioning of the target organisms, leading to their inhibition or death .
Biochemical Pathways
Given its interaction with amino acids, it is likely that it affects protein synthesis and other processes dependent on these molecules .
Result of Action
The result of the action of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is the inhibition of growth or death of the target organisms. This is achieved through its interaction with amino acids and the subsequent disruption of essential biochemical processes .
生化学分析
Biochemical Properties
The interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone
Cellular Effects
The cellular effects of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide are not well studied. The compound has been used as an antifungal agent in the form of lacquer , suggesting it may have some effects on fungal cells
Molecular Mechanism
It is known to interact with amino acids to form new derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide typically involves the reaction of 9,10-anthraquinone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines and thiols to form corresponding derivatives.
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Amino, thio, and alkoxy derivatives of the anthraquinone core.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio)acetamides
Uniqueness
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is unique due to its specific substitution pattern on the anthraquinone core, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-8-13(19)18-12-7-3-6-11-14(12)16(21)10-5-2-1-4-9(10)15(11)20/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDOTSUXGLXEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389226 | |
| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20149-91-1 | |
| Record name | 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1623327.png)










![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1623344.png)


